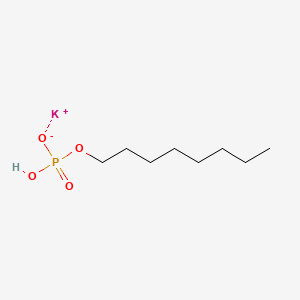

Potassium octyl hydrogen phosphate

Beschreibung

Overview of Phosphate (B84403) Ester Chemistry

Phosphate esters are derivatives of phosphoric acid where one, two, or three of the acidic protons are replaced by organic groups. nih.gov This class of compounds includes mono-, di-, and triesters, each with distinct properties and applications. nih.gov The general structure is characterized by a central phosphorus atom double-bonded to an oxygen atom and single-bonded to three other oxygen atoms, which can be bonded to hydrogen or organic substituents. nih.gov The P=O bond is a dominant feature of phosphate chemistry, giving these molecules their characteristic reactivity. nih.gov Phosphate esters are fundamental in biochemistry, forming the backbone of DNA and RNA and playing a crucial role in energy transfer through molecules like adenosine (B11128) triphosphate (ATP). wikipedia.orglibretexts.orglibretexts.org

Contextualizing Potassium Octyl Hydrogen Phosphate within Organophosphate Research

Potassium octyl hydrogen phosphate, also known as potassium mono-n-octyl phosphate, is an organophosphate compound that has garnered attention in various research and industrial fields. ontosight.aiontosight.ai It belongs to the category of monoalkyl phosphate salts and is characterized by an eight-carbon alkyl chain (the octyl group) and a potassium counterion. vulcanchem.com This structure gives the molecule amphiphilic properties, meaning it has both a water-attracting (hydrophilic) phosphate head and a water-repelling (hydrophobic) hydrocarbon tail. This dual nature is central to its functionality in various applications. vulcanchem.com

Academic Research Perspectives and Foundational Principles

Academic research into compounds like potassium octyl hydrogen phosphate is driven by the desire to understand the relationship between molecular structure and function. Key research areas include investigating its surfactant properties, its role in forming micelles and emulsions, and its interactions at interfaces. vulcanchem.comevitachem.com The foundational principles guiding this research are rooted in physical chemistry, particularly the study of surface tension, colloid science, and molecular self-assembly. Researchers aim to tailor the properties of such molecules by modifying the alkyl chain length or the counterion to optimize performance in specific applications.

Structure

3D Structure of Parent

Eigenschaften

CAS-Nummer |

51404-72-9 |

|---|---|

Molekularformel |

C8H18KO4P |

Molekulargewicht |

248.30 g/mol |

IUPAC-Name |

potassium;octyl hydrogen phosphate |

InChI |

InChI=1S/C8H19O4P.K/c1-2-3-4-5-6-7-8-12-13(9,10)11;/h2-8H2,1H3,(H2,9,10,11);/q;+1/p-1 |

InChI-Schlüssel |

VMUBRIXOHLRVGV-UHFFFAOYSA-M |

Kanonische SMILES |

CCCCCCCCOP(=O)(O)[O-].[K+] |

Herkunft des Produkts |

United States |

Synthetic Methodologies and Precursor Chemistry

Conventional Synthesis Pathways for Potassium Octyl Hydrogen Phosphate (B84403)

The traditional and most common methods for synthesizing potassium octyl hydrogen phosphate involve a two-stage process. The first stage is the esterification of octyl alcohol with a suitable phosphorylating agent to form octyl hydrogen phosphate. This is subsequently neutralized with a potassium base to yield the final salt.

Esterification Reactions of Octyl Alcohol with Phosphoric Acid Derivatives

The initial and crucial step in the synthesis is the formation of the phosphate ester. This is typically achieved by reacting 1-octanol (B28484) with a derivative of phosphoric acid. The choice of the phosphorylating agent is a key factor that influences the reaction conditions, yield, and the purity of the intermediate product, octyl hydrogen phosphate.

Two of the most common phosphorylating agents used in industrial synthesis are phosphorus pentoxide (P₂O₅) and phosphorus oxychloride (POCl₃).

Using Phosphorus Pentoxide (P₂O₅):

The reaction of octyl alcohol with phosphorus pentoxide is a widely used method for producing a mixture of mono- and dioctyl phosphates. researchgate.netresearchgate.net The reaction stoichiometry can be controlled to favor the formation of the desired monoalkyl phosphate. Research has indicated that optimal conditions for the synthesis of octanol (B41247) phosphoric ester using this method involve a molar ratio of octanol to phosphorus pentoxide between 2.5:1 and 3.5:1. researchgate.net The esterification is typically carried out over a period of 3 to 4 hours at a controlled temperature of 60-70°C. researchgate.net

The reaction can be represented by the following general equation: P₂O₅ + 3 ROH → (RO)₂PO(OH) + ROPO(OH)₂ (where R = C₈H₁₇)

A patent for the preparation of fatty alcohol phosphate ester potassium salt describes an esterification reaction where C₁₂-C₁₄ alcohol is reacted with phosphorus pentoxide in a 0.75 mol to 36.0g ratio at 50-55°C for 8 hours, followed by hydrolysis. patsnap.com Another example in the same patent uses a 1.0 mol quantity of C₁₈-C₁₆ alcohol with 72.0g of phosphorus pentoxide at a higher temperature of 90-95°C for 3 hours. patsnap.com These examples highlight how the reaction conditions can be adapted based on the specific fatty alcohol used.

| Parameter | Value | Reference |

| Molar Ratio (Octanol:P₂O₅) | 2.5-3.5 : 1.0 | researchgate.net |

| Esterification Time | 3-4 hours | researchgate.net |

| Reaction Temperature | 60-70 °C | researchgate.net |

Using Phosphorus Oxychloride (POCl₃):

Another prevalent method involves the phosphorylation of octyl alcohol with phosphorus oxychloride. vulcanchem.com This reaction is typically performed under anhydrous conditions. vulcanchem.com To neutralize the hydrochloric acid (HCl) that is generated as a byproduct, a base such as pyridine (B92270) is often used. vulcanchem.com The reaction temperature is carefully controlled, generally kept below 90°C, to prevent the formation of unwanted side products. vulcanchem.com

The reaction proceeds as follows: C₈H₁₇OH + POCl₃ → C₈H₁₇OPOCl₂ + HCl

The resulting octylphosphorodichloridate is then hydrolyzed to yield octyl hydrogen phosphate.

Neutralization Procedures with Potassium Hydroxide (B78521)

The second major step in the conventional synthesis is the neutralization of the intermediate octyl hydrogen phosphate (a mixture of mono- and diesters) with potassium hydroxide (KOH). evitachem.com This acid-base reaction is typically carried out in an aqueous medium and results in the formation of the potassium salt, potassium octyl hydrogen phosphate, and water.

The general neutralization reaction is: ROPO(OH)₂ + KOH → C₈H₁₈KO₄P + H₂O (where R = C₈H₁₇)

In an industrial setting, this neutralization is often performed in continuous stirred-tank reactors (CSTRs) to ensure efficient mixing and reaction control. vulcanchem.com Following neutralization, purification steps such as filtration and crystallization are employed to achieve a high purity product, often exceeding 99%. vulcanchem.com The process for producing monobasic potassium phosphate by combining potassium hydroxide and phosphoric acid, followed by cooling to precipitate crystals and subsequent spray drying, provides a general framework that can be adapted for potassium octyl hydrogen phosphate. google.com

Development of Novel Synthetic Routes and Catalyst Systems

While conventional methods are well-established, research continues to explore novel synthetic pathways and catalyst systems to improve efficiency, selectivity, and environmental footprint.

One area of development is the use of alternative phosphorylating agents and catalysts. For instance, research into the catalytic chemoselective phosphorylation of alcohols has explored using phosphoenolpyruvic acid monopotassium salt (PEP-K) as a phosphoryl donor and tetrabutylammonium (B224687) hydrogen sulfate (B86663) (TBAHS) as a catalyst. acs.orgnih.govresearchgate.net This method offers high functional group tolerance and allows for the direct introduction of a non-protected phosphate group to alcohols. acs.orgnih.govresearchgate.net While not specific to octyl alcohol, this approach represents a novel direction in phosphate ester synthesis.

Other research has investigated the use of solid-phase catalysts. For example, TiFe₂O₄@SiO₂–SO₃H has been demonstrated as a novel and effective magnetic catalyst for esterification reactions, which could potentially be adapted for the synthesis of alkyl phosphates. nih.gov Lewis-acid catalyzed phosphorylation of alcohols is another area of active research. rsc.org

A patent describes the synthesis of fatty alcohol polyoxyethylene phosphate ester potassium salt where the esterification product of a fatty alcohol and phosphorus pentoxide undergoes a condensation reaction with ethylene (B1197577) oxide without a catalyst, followed by neutralization with a potassium hydroxide solution. google.com This indicates a move towards more streamlined, multi-step, one-pot syntheses.

Mechanistic Elucidation of Synthesis Reactions and Yield Optimization Strategies

Understanding the reaction mechanisms is crucial for optimizing the synthesis of potassium octyl hydrogen phosphate and maximizing its yield.

The esterification of alcohols with phosphorus pentoxide is understood to proceed through the formation of polyphosphoric acid intermediates, which then react with the alcohol. The ratio of mono- to diester formed is dependent on the reaction conditions, including the molar ratio of reactants and the temperature.

In the case of using phosphorus oxychloride, the reaction is a nucleophilic substitution where the alcohol's oxygen atom attacks the phosphorus atom of POCl₃. The presence of a base is critical to drive the reaction forward by neutralizing the HCl byproduct.

Yield optimization strategies often focus on several key parameters:

Control of Stoichiometry: Adjusting the molar ratio of octyl alcohol to the phosphorylating agent is a primary method to control the distribution of mono- and di-ester products. researchgate.net

Temperature and Reaction Time: Careful control of temperature and reaction duration is essential to ensure complete reaction while minimizing the formation of byproducts through side reactions. researchgate.net

Removal of Byproducts: In reactions that produce byproducts like water or HCl, their removal can shift the equilibrium towards the products, thereby increasing the yield. Azeotropic distillation is one technique used for water removal. acs.orgnih.gov

Purification Techniques: Post-synthesis purification methods such as crystallization and filtration are critical for isolating the high-purity final product and thus maximizing the effective yield. vulcanchem.com

Industrial-scale production often employs process optimization techniques such as using continuous stirred-tank reactors (CSTRs) to improve mixing and heat transfer, leading to more consistent product quality and higher yields. vulcanchem.com

Chemical Transformations and Reaction Mechanisms

Hydrolytic Behavior and Kinetics of Potassium Octyl Hydrogen Phosphate (B84403)

Potassium octyl hydrogen phosphate, as an alkyl phosphate ester, is susceptible to hydrolysis, a reaction that involves the cleavage of the ester bond to yield octanol (B41247) and phosphoric acid. evitachem.com The rate and mechanism of this transformation are significantly influenced by the surrounding chemical environment. This reaction can limit the compound's stability under certain conditions, such as extreme pH. vulcanchem.com

The kinetics of hydrolysis for phosphate esters are highly dependent on environmental factors, primarily pH and temperature.

pH: The stability of the phosphate ester bond is pH-dependent. While relatively stable in neutral aqueous solutions, the hydrolysis of potassium octyl hydrogen phosphate is expected to be accelerated at both acidic and alkaline pH extremes. In acidic conditions, the phosphate oxygen can be protonated, making the phosphorus atom more electrophilic and susceptible to nucleophilic attack by water. Under alkaline conditions, the hydroxide (B78521) ion acts as a potent nucleophile, directly attacking the phosphorus center. Studies on related phosphate materials show that changes in pH can significantly impact their chemical stability and interactions. researchgate.net For instance, research on various phosphate sorbents demonstrated that an increase in pH from 7 to 10 could lead to desorption of bound phosphate, indicating a shift in chemical equilibria and stability. researchgate.net

Temperature: An increase in temperature generally accelerates the rate of hydrolysis. Higher temperatures provide the necessary activation energy for the bond cleavage to occur. researchgate.net This behavior is consistent with the principles of chemical kinetics, where reaction rates increase with temperature as more molecules possess sufficient energy to overcome the reaction barrier.

The following table summarizes the expected influence of these environmental conditions on the hydrolysis of potassium octyl hydrogen phosphate.

| Environmental Condition | Influence on Hydrolysis Rate | Underlying Principle |

|---|---|---|

| Acidic pH (pH < 7) | Accelerated | Protonation of the phosphate group increases the electrophilicity of the phosphorus atom, facilitating nucleophilic attack by water. |

| Neutral pH (pH ≈ 7) | Slow / Stable | The molecule is in its most stable form with minimal catalytic influence from H+ or OH- ions. |

| Alkaline pH (pH > 7) | Accelerated | The hydroxide ion (OH-) is a strong nucleophile that directly attacks the phosphorus center, leading to bond cleavage. |

| Increasing Temperature | Accelerated | Provides the necessary activation energy for the reaction, increasing the frequency and energy of molecular collisions, consistent with Arrhenius theory. researchgate.net |

The cleavage of the ester linkage in alkyl phosphates like potassium octyl hydrogen phosphate is a subject of extensive mechanistic study. The process can occur via two primary bond scissions: P-O bond cleavage or C-O bond cleavage. researchgate.net

Theoretical and experimental studies have elucidated that the mechanism can be either associative (a two-step process with a pentacoordinate intermediate) or dissociative (a one-step process with a metaphosphate-like transition state). nih.gov

Associative Mechanism: This pathway involves the nucleophilic attack of a water molecule on the phosphorus atom, forming a transient, high-energy pentacoordinate intermediate. This intermediate then breaks down, expelling the alcohol (octanol) and resulting in phosphoric acid. This pathway is often favored in aqueous solutions for certain types of phosphate esters because the polar solvent can stabilize the charged transition state. nih.gov

Dissociative Mechanism: In this pathway, the P-O bond breaks first, forming a highly reactive metaphosphate intermediate (PO₃⁻) and an alcoholate anion. The metaphosphate is then rapidly attacked by water. For mono-esters, the dissociative pathway is often considered more favorable. nih.gov The cleavage can be initiated by proton transfer from the phosphate to the bridging ester oxygen. nih.gov

Research using density functional theory (DFT) and collision-induced dissociation (CID) on model phosphopeptides has provided detailed insights. nih.govresearchgate.net These studies suggest that the specific pathway can be influenced by the molecular structure and the presence of charge or radical sites within the molecule. For instance, in some radical cations, charge-driven pathways dominate the loss of phosphoric acid. nih.gov Similarly, mechanochemical studies on phosphate esters confined between surfaces show that mechanical stress can induce C-O bond cleavage through dissociative chemisorption. researchgate.net

The rate and dominant mechanism of hydrolysis vary significantly between mono-, di-, and tri-substituted phosphate esters. Potassium octyl hydrogen phosphate is a mono-ester.

Mono-esters (like Potassium Octyl Hydrogen Phosphate): These esters, particularly in their dianionic form at neutral pH, are relatively resistant to hydrolysis. The negative charge on the phosphate group repels incoming nucleophiles. Theoretical studies show that for mono-phosphate esters, a dissociative pathway is generally much more favorable than an associative one. nih.gov

Di-esters: Di-alkyl phosphate esters are known to be significantly more labile to hydrolysis than their mono-ester counterparts. Their hydrolysis proceeds rapidly, often through a mechanism involving a pentacoordinate intermediate.

Tri-esters: Tri-alkyl phosphates are also subject to hydrolysis. The absence of a negative charge (unlike mono- and di-esters) makes the phosphorus atom more susceptible to nucleophilic attack. However, the reaction barriers for the dissociative and associative pathways for tri-phosphate hydrolysis can be very close in aqueous solution. nih.gov High dielectric solvents like water tend to lower the activation barrier for the associative pathway significantly. nih.gov

Research comparing the performance of corrosion inhibitors based on the ratio of mono- to di-phosphate esters has highlighted the different chemical behaviors and stabilities of these forms. researchgate.net

| Ester Type | Relative Hydrolysis Rate | Predominant Mechanism | Key Characteristics |

|---|---|---|---|

| Mono-ester | Slowest | Dissociative pathway is generally favored. nih.gov | Exists as an anion at neutral pH, repelling nucleophiles. The dianion is particularly stable. |

| Di-ester | Fastest | Associative pathway is common. | Highly labile. The five-membered ring intermediate in the hydrolysis of some di-esters (e.g., ethylene (B1197577) phosphate) is exceptionally reactive. |

| Tri-ester | Intermediate | Associative and dissociative pathways can be competitive. nih.gov | Neutral molecule, making the phosphorus center more accessible to nucleophiles compared to anionic mono- and di-esters. |

Complexation and Interaction with Metal Ions in Solution

The phosphate headgroup of potassium octyl hydrogen phosphate provides an effective site for complexation with various metal ions in solution. This property is fundamental to its role as a surfactant and dispersing agent. The interaction is primarily electrostatic, involving the negatively charged oxygen atoms of the phosphate group and positively charged metal cations.

Detailed studies using density functional theory (DFT) on the adsorption of metal ions onto the surface of potassium dihydrogen phosphate (KDP), a close structural relative, provide significant insight into these interactions. nih.gov The research indicates that various metal ions, including monovalent (Na⁺, K⁺), divalent (Ca²⁺, Cu²⁺), and trivalent (Al³⁺, Cr³⁺) ions, can be spontaneously adsorbed onto the phosphate surface. nih.gov

The stability of this adsorption follows the trend of the ion's valence: monovalent < divalent < trivalent. nih.gov The bonding mechanisms also differ:

Larger ions like K⁺ and Ca²⁺ tend to form ionic bonds with the oxygen atoms. nih.gov

Medium-sized ions like Cu²⁺ can form covalent bonds with both oxygen and hydrogen atoms on the surface. nih.gov

Smaller, highly charged ions like Al³⁺ and Cr³⁺ form strong covalent bonds, leading to significant electron transfer and the strongest interactions. nih.gov

This ability to chelate metal ions is a key feature of phosphonates and phosphates in applications like water treatment and as components in detergents. ontosight.ai

| Metal Ion | Valence | Adsorption Stability Trend | Primary Bonding Mechanism with Phosphate Surface nih.gov |

|---|---|---|---|

| Na⁺ | +1 | Monovalent (Lowest Stability) | Formation of ionic bonds with surface oxygen atoms and weak covalent bonds with hydrogen. |

| K⁺ | +1 | ||

| Ca²⁺ | +2 | Divalent (Intermediate Stability) | |

| Cu²⁺ | +2 | Formation of two covalent bonds with surface oxygen and hydrogen atoms. | |

| Al³⁺ | +3 | Trivalent (Highest Stability) | Formation of strong metal-oxygen and metal-hydrogen covalent bonds, involving significant electron transfer. |

| Cr³⁺ | +3 |

Environmental Fate and Degradation Pathways

Environmental Release and Distribution Dynamics

Anthropogenic Sources and Waste Stream Discharge

Potassium octyl hydrogen phosphate (B84403) is synthesized for its surface-active properties and is a component in a range of products. oecd.orgcir-safety.org Its primary route of entry into the environment is through the formulation and use of these products. Key anthropogenic sources include:

Industrial Cleaners: Due to its efficacy in disrupting grease and oil, it is a common ingredient in industrial cleaning agents. vulcanchem.com Discharge from industrial cleaning activities can introduce the compound into wastewater streams.

Detergents: It is used in various detergent formulations. cir-safety.org Wastewater from residential and commercial laundry and cleaning is a significant source of release.

Agricultural Adjuvants: It is incorporated into some pesticide formulations to improve the spreading of droplets on plant surfaces. vulcanchem.com Runoff from agricultural fields can carry this compound into nearby water bodies and soil.

Pharmaceutical and Personal Care Products: Its emulsifying and wetting properties make it suitable for use in cosmetics, shampoos, and other personal care items. cir-safety.orgeuropa.eu Wastewater from households and manufacturing facilities for these products contributes to its environmental load.

Discharge into wastewater treatment plants (WWTPs) is a major pathway for the environmental release of potassium octyl hydrogen phosphate. While WWTPs are designed to remove a wide range of contaminants, the efficiency of removal for specific industrial chemicals can vary. The fate of the compound in a WWTP can include partitioning to sludge, biodegradation, or passing through into the final effluent. The concentration of related phosphorus compounds in industrial wastewater can be subject to discharge limits to prevent eutrophication. liqtech.commacdermidenvio.com

Partitioning to Atmospheric, Terrestrial, and Aquatic Compartments

The environmental distribution of potassium octyl hydrogen phosphate is governed by its physicochemical properties. As a salt, it is expected to have low volatility, making significant partitioning to the atmosphere unlikely. Its primary distribution will be between aquatic and terrestrial compartments.

Table 1: Estimated Physicochemical Properties and Partitioning Behavior of Potassium Octyl Hydrogen Phosphate

| Property | Estimated Value/Behavior | Implication for Environmental Partitioning |

| Log Kow (Octanol-Water Partition Coefficient) | Moderately lipophilic (estimated) | Tends to partition from water to organic matter in soil and sediment. |

| Water Solubility | Miscible in polar solvents | Readily dissolves in water, facilitating transport in aquatic systems. vulcanchem.com |

| Vapor Pressure | Low (as a salt) | Negligible partitioning to the atmosphere. |

| Soil Organic Carbon-Water (B12546825) Partitioning Coefficient (Koc) | Moderate (estimated) | Indicates a tendency to adsorb to soil organic matter. |

The compound's surfactant nature means it will concentrate at interfaces, such as the air-water or sediment-water interface. In aquatic environments, it is likely to be found dissolved in the water column and adsorbed to suspended solids and bottom sediments. In terrestrial environments, its fate will be determined by its interaction with soil particles.

Terrestrial Environmental Transformations

Once released into the terrestrial environment, potassium octyl hydrogen phosphate is subject to various transformation processes that determine its persistence and potential for transport.

Soil Adsorption, Mobility, and Leaching Characteristics

The movement of potassium octyl hydrogen phosphate through the soil profile is influenced by its adsorption to soil particles. The primary mechanism for the adsorption of non-polar organic compounds is partitioning into soil organic matter. For ionizable compounds like this alkyl phosphate, electrostatic interactions with charged soil surfaces also play a significant role.

The soil adsorption coefficient (Kd) and the organic carbon-normalized adsorption coefficient (Koc) are used to quantify the extent of adsorption. chemsafetypro.com The octyl group imparts some hydrophobicity, suggesting it will adsorb to the organic fraction of soils. The phosphate group, being anionic, can interact with positively charged sites on clay minerals and metal oxides (e.g., iron and aluminum oxides), particularly in acidic soils. In alkaline and calcareous soils, precipitation with calcium can also occur, reducing its mobility. aimspress.com

Table 2: Factors Influencing Soil Adsorption and Mobility of Potassium Octyl Hydrogen Phosphate

| Soil Property | Influence on Adsorption | Consequence for Mobility |

| Organic Matter Content | Increased adsorption due to hydrophobic partitioning of the octyl chain. | Reduced mobility and leaching potential. |

| Clay Content and Type | Adsorption to positively charged sites on clay minerals. | Reduced mobility. |

| Soil pH | Affects the charge of the phosphate group and the surface charge of soil colloids. Lower pH can increase adsorption to metal oxides. | Mobility is pH-dependent. |

| Presence of Metal Oxides (Fe, Al) | Strong adsorption of the phosphate group to oxide surfaces. | Significantly reduced mobility. |

| Cation Exchange Capacity (CEC) | Can influence the availability of cations for interaction with the phosphate group. | Indirectly affects mobility. |

Due to these adsorption mechanisms, the mobility of phosphate compounds in soil is generally considered to be low. haifa-group.com However, in sandy soils with low organic matter and clay content, the potential for leaching to groundwater is higher. mdpi.comwur.nl The application of high concentrations, such as in the case of spills or direct discharge, could overwhelm the soil's sorption capacity, leading to increased leaching.

Abiotic Degradation Processes in Soil Environments

In the soil environment, potassium octyl hydrogen phosphate can undergo abiotic degradation, primarily through hydrolysis.

Hydrolysis: As a phosphate ester, the P-O-C bond is susceptible to cleavage by water. This reaction is catalyzed by acidic or alkaline conditions. vulcanchem.com The hydrolysis of potassium octyl hydrogen phosphate would yield octanol (B41247) and potassium dihydrogen phosphate.

C₈H₁₇OPO(OH)OK + H₂O → C₈H₁₇OH + KH₂PO₄

The rate of hydrolysis is dependent on soil pH and temperature. While specific kinetic data for potassium octyl hydrogen phosphate in soil is not available, studies on other organophosphate esters show that hydrolysis can be a significant degradation pathway. The resulting products, octanol and phosphate, are generally considered to be more readily biodegradable.

Biotic Degradation and Microbial Metabolism in Soils

Microbial activity is a primary driver of the degradation of organophosphorus compounds in soil. A wide variety of soil microorganisms, including bacteria and fungi, are capable of metabolizing these compounds, often using them as a source of phosphorus or carbon.

The initial and most significant step in the microbial degradation of organophosphate esters is typically the enzymatic hydrolysis of the ester bond. wur.nl This is carried out by enzymes called phosphotriesterases or organophosphate hydrolases. These enzymes cleave the P-O-alkyl bond, releasing the alcohol (octanol in this case) and inorganic phosphate.

Table 3: Microbial Processes in the Degradation of Potassium Octyl Hydrogen Phosphate

| Microbial Process | Description | Key Enzymes | Resulting Products |

| Enzymatic Hydrolysis | Cleavage of the P-O-C ester bond. | Phosphatases, Organophosphate Hydrolases | Octanol and Potassium Dihydrogen Phosphate |

| Mineralization | Complete degradation of the organic components to inorganic products (CO₂, H₂O, and phosphate). | Various metabolic enzymes | Carbon Dioxide, Water, Phosphate |

| Co-metabolism | Degradation of the compound where it does not serve as a primary energy or nutrient source for the microorganism. | Non-specific enzymes | Partial degradation products |

Microbial Population: The presence and abundance of microorganisms capable of producing the necessary enzymes.

Soil Temperature and Moisture: Optimal conditions for microbial activity will enhance degradation rates.

Soil pH: Affects both microbial activity and enzyme function.

Nutrient Availability: The availability of other nutrients, such as carbon and nitrogen, can influence whether the compound is used as a primary substrate or co-metabolized. wur.nl

Bioavailability: The extent to which the compound is adsorbed to soil particles can limit its availability to microorganisms.

Studies on other alkyl phosphates have shown that biodegradation can be a rapid process under favorable conditions. However, the recalcitrance of some high-molecular-weight or highly hydrophobic organophosphates has also been observed. nih.gov Given its structure, potassium octyl hydrogen phosphate is expected to be biodegradable in soil environments.

Aquatic Environmental Transformations

Once released into aquatic environments, potassium octyl hydrogen phosphate will partition between the water column and suspended solids, and undergo transformation through both non-living (abiotic) and living (biotic) processes.

Water Column Distribution and Adsorption to Suspended Particulate Matter

As an anionic surfactant, potassium octyl hydrogen phosphate is soluble in water. episuite.dev Its distribution in the water column is influenced by its tendency to adsorb to suspended particulate matter and sediment. This adsorption is governed by the organic carbon-water partition coefficient (Koc), which for ionizable compounds, can be influenced by the pH of the surrounding water. fujifilm.com

Table 1: Estimated Physicochemical Properties for Related Compounds

| Property | Compound | Estimated Value | Source |

| LogKow (Octanol-Water Partition Coefficient) | Octylphosphonic acid | 1.86 | |

| Water Solubility | Octylphosphonic acid | 2.39e-2 g/L |

Note: These values are for octylphosphonic acid, a related but structurally different compound, and are used here as an estimation due to the lack of specific data for potassium octyl hydrogen phosphate.

Abiotic Degradation Processes in Aquatic Systems

Abiotic degradation, or degradation without the involvement of living organisms, is a potential transformation pathway for potassium octyl hydrogen phosphate in aquatic systems. The primary abiotic process for organophosphate esters is hydrolysis, the reaction with water, which breaks the ester bond. gelest.com This process can be influenced by pH and temperature. chemistryforsustainability.org

In aqueous environments, potassium octyl hydrogen phosphate can hydrolyze to produce octanol and phosphoric acid. episuite.dev The rate of this hydrolysis is crucial for determining its persistence. For many organophosphate esters, hydrolysis can be a significant degradation pathway. regulations.gov However, the stability of the P-O bond in some organophosphate esters can be greater than the P-S or P-F bonds found in many organophosphorus pesticides, leading to slower hydrolysis. epa.gov Without specific experimental data, the hydrolysis half-life of potassium octyl hydrogen phosphate can be estimated using models like HYDROWIN™, a part of the EPI Suite™, which considers acid- and base-catalyzed hydrolysis. episuite.dev

Table 2: General Hydrolysis Information for Organophosphate Esters

| Factor | Influence on Hydrolysis | Reference |

| pH | Rate can be catalyzed by acid or base | gelest.comchemistryforsustainability.org |

| Temperature | Higher temperatures generally increase reaction rates | chemistryforsustainability.org |

| Chemical Structure | The nature of the alkyl group and phosphate ester linkage affects stability | gelest.com |

Note: This table provides general principles of organophosphate ester hydrolysis due to the absence of specific kinetic data for potassium octyl hydrogen phosphate.

Biotic Degradation and Microbial Metabolism in Aquatic Environments

Biotic degradation, driven by microorganisms, is expected to be a significant fate process for potassium octyl hydrogen phosphate. As a surfactant, it can be utilized by various microbes as a source of carbon and phosphorus. nih.gov The biodegradation of alkyl phosphate esters has been observed in sediment, with half-lives varying depending on environmental conditions such as temperature and redox potential. henrys-law.org

The initial step in the microbial metabolism of many organophosphates involves the enzymatic hydrolysis of the phosphate ester bond by enzymes like phosphotriesterases. epa.gov This process typically leads to less toxic degradation products. epa.gov Studies on other alkyl phosphate esters have shown that degradation can proceed, leading to the formation of more polar products and eventual mineralization to carbon dioxide. henrys-law.org The length of the alkyl chain can influence the rate of biodegradation. copernicus.org

Table 3: Biodegradation Half-life for a Related Alkyl Phosphate Ester in Sediment

| Compound | Temperature (°C) | Half-life (days) | Reference |

| 2-ethylhexyl-diphenyl phosphate (EHDP) | 25 | 5.3 | henrys-law.org |

| 2-ethylhexyl-diphenyl phosphate (EHDP) | 2 | 19.1 | henrys-law.org |

Note: This data is for a different, more complex alkyl phosphate ester and serves as an example of how environmental conditions affect the biodegradation of this class of compounds.

Volatilization Potential from Environmental Media

Volatilization is the process by which a chemical partitions from water or soil into the air. The tendency of a chemical to volatilize from water is described by its Henry's Law constant. For ionic compounds like potassium octyl hydrogen phosphate, which are highly soluble in water, the volatilization potential is expected to be very low. episuite.devhenrys-law.org

The Henry's Law constant for potassium octyl hydrogen phosphate is not experimentally available. However, estimation methods, such as those used in the EPI Suite™, can provide an indication of its likely behavior. Given its salt-like nature and high water solubility, it will preferentially remain in the aqueous phase rather than partitioning to the atmosphere. episuite.devhenrys-law.org

Table 4: Estimated Volatilization-Related Properties for a Related Compound

| Property | Compound | Estimated Value | Unit | Source |

| Henry's Law Constant | Octylphosphonic acid | 2.63e-7 | atm-m³/mol | |

| Vapor Pressure | Octylphosphonic acid | 2.02e-5 | mmHg |

Note: These values are for octylphosphonic acid and are used to illustrate the low volatility expected for such compounds. The actual values for potassium octyl hydrogen phosphate may differ.

Advanced Spectroscopic and Analytical Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Mechanistic Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful non-destructive technique that provides detailed information about the molecular structure of potassium octyl hydrogen phosphate (B84403). By analyzing the spectra of different nuclei, such as ³¹P, ¹H, and ¹³C, it is possible to confirm the identity of the compound, elucidate its structure, and study its dynamic behavior in solution.

³¹P NMR Spectroscopy: Phosphorus-31 NMR is particularly informative for organophosphate compounds. oxinst.com A single resonance is expected in the proton-decoupled ³¹P NMR spectrum of potassium octyl hydrogen phosphate, corresponding to the single phosphorus atom in the molecule. The chemical shift of this peak provides information about the chemical environment of the phosphorus nucleus. For monoalkyl phosphates, the ³¹P chemical shift is typically observed in the range of 0 to 5 ppm relative to an external standard of 85% H₃PO₄. nih.govresearchgate.netscience-and-fun.de The exact chemical shift can be influenced by factors such as solvent, pH, and the presence of counter-ions.

¹H NMR Spectroscopy: Proton NMR provides information on the structure of the octyl chain. The spectrum will show characteristic signals for the different methylene (B1212753) groups (-CH₂-) and the terminal methyl group (-CH₃) of the alkyl chain. The protons on the carbon adjacent to the phosphate group (α-CH₂) will typically appear at the most downfield chemical shift due to the deshielding effect of the electronegative oxygen atom. The integration of the signals in the ¹H NMR spectrum can be used to confirm the ratio of protons in the molecule, further verifying its structure.

¹³C NMR Spectroscopy: Carbon-13 NMR complements the information obtained from ¹H NMR by providing data on the carbon skeleton of the octyl group. masterorganicchemistry.com Each unique carbon atom in the octyl chain will give a distinct signal in the proton-decoupled ¹³C NMR spectrum. youtube.com Similar to ¹H NMR, the carbon atom bonded to the phosphate group (C1) will be the most deshielded and appear at the lowest field. The chemical shifts of the other carbon atoms will provide a complete picture of the alkyl chain's structure.

Interactive Data Table: Representative NMR Data for Octyl Hydrogen Phosphate Anion

| Nucleus | Chemical Shift (ppm) (Predicted/Representative) | Multiplicity | Assignment |

| ³¹P | ~2.0 | Singlet | O=P-O |

| ¹H | ~3.8 - 4.0 | Triplet | α-CH₂ (adjacent to O-P) |

| ¹H | ~1.6 - 1.7 | Multiplet | β-CH₂ |

| ¹H | ~1.2 - 1.4 | Multiplet | -(CH₂)₅- |

| ¹H | ~0.8 - 0.9 | Triplet | -CH₃ |

| ¹³C | ~65 - 68 | C1 (adjacent to O-P) | |

| ¹³C | ~30 - 32 | C2 | |

| ¹³C | ~28 - 30 | C3 - C7 | |

| ¹³C | ~22 - 23 | C8 (terminal) | |

| ¹³C | ~14 | -CH₃ |

Note: The exact chemical shifts can vary depending on the solvent, concentration, and pH.

Mass Spectrometry for Molecular Identification and Degradation Product Profiling

Mass spectrometry (MS) is an essential analytical technique for determining the molecular weight of potassium octyl hydrogen phosphate and for identifying potential degradation products. Various ionization techniques and mass analyzers can be employed to obtain detailed information about the compound's mass and fragmentation patterns.

Electrospray Ionization (ESI): ESI is a soft ionization technique well-suited for the analysis of polar and ionic compounds like potassium octyl hydrogen phosphate. In negative ion mode, the deprotonated molecule [M-H]⁻ is readily formed. High-resolution mass spectrometry (HRMS) coupled with ESI can provide highly accurate mass measurements, allowing for the determination of the elemental composition and confirmation of the molecular formula. researchgate.netacs.org

Fragmentation Analysis: Tandem mass spectrometry (MS/MS) experiments, where the [M-H]⁻ ion is isolated and fragmented, provide valuable structural information. The fragmentation of the octyl phosphate anion typically involves the cleavage of the P-O and C-O bonds. A characteristic fragment corresponds to the loss of the octyl group, resulting in the formation of the dihydrogen phosphate ion [H₂PO₄]⁻ at m/z 97. Another common fragmentation pathway involves the loss of water from the precursor ion. The analysis of these fragmentation patterns is crucial for the structural elucidation of unknown related compounds and for identifying degradation products where the alkyl chain or the phosphate group has been modified. researchgate.netmdpi.com

Gas Chromatography-Mass Spectrometry (GC-MS): While potassium octyl hydrogen phosphate itself is not volatile enough for direct GC-MS analysis, derivatization techniques can be employed. Silylation, for example, can convert the non-volatile phosphate salt into a more volatile trimethylsilyl (B98337) ester, which can then be analyzed by GC-MS. brjac.com.br This approach is particularly useful for quantifying low levels of the compound and for separating it from other components in a complex mixture.

Interactive Data Table: Representative Mass Spectrometry Data for Octyl Hydrogen Phosphate

| Ionization Mode | Precursor Ion (m/z) | Fragmentation Ions (m/z) (Representative) | Interpretation |

| ESI (-) | 209.1 | 97.0, 155.1 | [M-H]⁻, [H₂PO₄]⁻, [M-H-C₄H₈]⁻ |

| ESI (+) | 249.0 | 211.1, 193.1 | [M+K]⁺, [M+H]⁺, [M+H-H₂O]⁺ |

Note: The observed m/z values are for the octyl hydrogen phosphate anion and its potassium adduct. The exact fragmentation pattern can be influenced by the collision energy used in MS/MS experiments.

Chromatographic Techniques for Separation, Purification, and Quantification

Chromatographic techniques are indispensable for the separation, purification, and quantification of potassium octyl hydrogen phosphate from reaction mixtures, commercial formulations, and environmental samples.

High-Performance Liquid Chromatography (HPLC): HPLC is the most widely used chromatographic technique for the analysis of non-volatile and polar compounds like potassium octyl hydrogen phosphate. Reversed-phase HPLC, using a C8 or C18 column, is a common approach. nist.gov The mobile phase typically consists of a buffered aqueous solution and an organic modifier like acetonitrile (B52724) or methanol. nacalai.comhplc.eusphinxsai.com The retention time of potassium octyl hydrogen phosphate can be controlled by adjusting the mobile phase composition, pH, and the type and concentration of the buffer. researchgate.netresearchgate.net Detection can be achieved using a variety of detectors, including UV-Vis (if the molecule contains a chromophore or is derivatized), evaporative light scattering detection (ELSD), or mass spectrometry (LC-MS). uni.lu

Ion Chromatography (IC): Ion chromatography is another powerful technique for the separation and quantification of ionic species like the octyl phosphate anion. Anion-exchange chromatography is particularly effective, where the analyte is retained on a positively charged stationary phase and eluted using a competing ionic mobile phase.

Gas Chromatography (GC): As mentioned previously, GC analysis of potassium octyl hydrogen phosphate requires prior derivatization to increase its volatility. brjac.com.br Following silylation or another suitable derivatization method, GC can provide high-resolution separation and is often coupled with a mass spectrometer (GC-MS) for definitive identification and quantification.

Interactive Data Table: Representative HPLC Method Parameters for Potassium Octyl Hydrogen Phosphate

| Parameter | Condition |

| Column | C18 (e.g., 4.6 x 150 mm, 5 µm) |

| Mobile Phase A | 10 mM Potassium Phosphate Buffer (pH 6.5) |

| Mobile Phase B | Acetonitrile |

| Gradient | 20% to 80% B over 15 minutes |

| Flow Rate | 1.0 mL/min |

| Detection | ELSD or LC-MS |

| Retention Time (Representative) | 8-10 minutes |

Note: These are representative parameters and may need to be optimized for specific applications and instrumentation.

X-ray Diffraction and Crystallographic Studies for Solid-State Characterization

X-ray diffraction (XRD) is the primary technique for characterizing the solid-state structure of crystalline materials like potassium octyl hydrogen phosphate. It provides information about the crystal lattice, unit cell dimensions, and the arrangement of atoms within the crystal.

Powder X-ray Diffraction (PXRD): PXRD is a rapid and non-destructive technique used to identify crystalline phases and to assess the purity of a solid sample. The PXRD pattern of potassium octyl hydrogen phosphate will exhibit a unique set of diffraction peaks at specific angles (2θ), which serves as a fingerprint for the crystalline form of the compound. This technique is valuable for quality control and for studying phase transitions. nih.govresearchgate.net

Interactive Data Table: Representative Powder X-ray Diffraction Peaks for a Crystalline Alkyl Phosphate Salt

| 2θ Angle (°) (Representative) | d-spacing (Å) (Representative) | Relative Intensity (%) (Representative) |

| 5.5 | 16.1 | 100 |

| 11.0 | 8.0 | 45 |

| 16.5 | 5.4 | 60 |

| 22.1 | 4.0 | 85 |

| 27.7 | 3.2 | 30 |

Note: This is a representative pattern. The actual diffraction pattern will depend on the specific crystalline phase of potassium octyl hydrogen phosphate.

Theoretical and Computational Chemistry Approaches

Quantum Chemical Calculations for Molecular Structure and Reactivity Prediction

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the fundamental properties of molecules. nih.gov These methods solve approximations of the Schrödinger equation to determine the electronic structure of a molecule, from which numerous properties can be derived.

For potassium octyl hydrogen phosphate (B84403), DFT calculations can predict its three-dimensional geometry with high accuracy. This includes bond lengths, bond angles, and dihedral angles, defining the conformation of the octyl chain and the geometry of the phosphate head group. The electronic properties, such as the distribution of electron density and the location of molecular orbitals—specifically the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO)—can be determined. The energy gap between HOMO and LUMO is a critical indicator of the molecule's kinetic stability and chemical reactivity.

Furthermore, quantum chemical methods are used to predict reaction pathways and activation energies. researchgate.netnih.gov By mapping the potential energy surface, researchers can identify transition states and calculate the energy barriers for various chemical reactions, such as hydrolysis or oxidation. This predictive capability is crucial for understanding the compound's stability and degradation mechanisms. Machine learning techniques, combined with quantum chemical descriptors, are emerging as a powerful strategy to accelerate the prediction of reaction rates and product formation. researchgate.netethz.ch

Table 1: Predicted Molecular Properties of Octyl Hydrogen Phosphate Anion via Quantum Chemical Calculations Note: The following data is representative and derived from typical computational outputs for similar organophosphate compounds. Actual values would require specific calculations for potassium octyl hydrogen phosphate.

| Property | Predicted Value | Significance |

|---|---|---|

| HOMO Energy | -7.2 eV | Indicates the ability to donate electrons; related to susceptibility to electrophilic attack. |

| LUMO Energy | +1.5 eV | Indicates the ability to accept electrons; related to susceptibility to nucleophilic attack. |

| HOMO-LUMO Gap | 8.7 eV | A larger gap suggests higher kinetic stability and lower chemical reactivity. |

| Dipole Moment | 4.8 D | Quantifies the polarity of the molecule, influencing its solubility and intermolecular forces. |

| Mulliken Charge on P atom | +1.2 e | Represents the partial charge, indicating a potential site for nucleophilic attack. |

| Mulliken Charge on O(P=O) | -0.8 e | Represents the partial charge on the phosphoryl oxygen, a likely site for protonation or coordination with cations. |

Molecular Dynamics Simulations of Solvation and Intermolecular Interactions

Molecular Dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules over time. nih.gov By solving Newton's equations of motion for a system of interacting particles, MD simulations provide a detailed view of dynamic processes, such as solvation and the formation of molecular aggregates.

For potassium octyl hydrogen phosphate, an amphiphilic molecule, MD simulations are particularly insightful for understanding its behavior in aqueous solutions. Simulations can model the interaction of the phosphate head group and the octyl tail with water molecules. The phosphate group is expected to form strong hydrogen bonds with water, while the hydrophobic octyl chain will influence the local water structure, leading to hydrophobic hydration. researchgate.netchemrxiv.org

MD simulations can also elucidate the nature of ion pairing between the potassium cation (K⁺) and the octyl hydrogen phosphate anion. researchgate.net These simulations can determine the radial distribution functions, which describe the probability of finding one ion at a certain distance from another. researchgate.net This helps to distinguish between different types of ion pairs, such as contact ion pairs (CIPs) and solvent-separated ion pairs (SSIPs), which in turn affects the solution's properties. At concentrations above the critical micelle concentration (CMC), MD simulations can model the spontaneous aggregation of molecules into micelles, showing how the hydrophobic tails cluster together to minimize contact with water, while the hydrophilic phosphate heads remain exposed to the aqueous phase. The choice of force field and water model is critical in these simulations, as it significantly influences the accuracy of the predicted properties. chemrxiv.orgcore.ac.uke3s-conferences.org

Table 2: Typical Parameters and Outputs from an MD Simulation of Potassium Octyl Hydrogen Phosphate in Water

| Parameter / Output | Typical Value / Description | Insight Provided |

|---|---|---|

| Simulation Time | 100 ns | Ensures adequate sampling of molecular motions and conformational changes. |

| Force Field | OPLS-AA / GROMOS | Defines the potential energy function for all atoms and molecules in the system. e3s-conferences.org |

| Water Model | TIP4P / SPC/E | Represents the properties of water molecules, crucial for accurate solvation. e3s-conferences.org |

| K⁺ - Phosphate O RDF Peak | ~2.7 Å | Indicates the most probable distance for direct contact between the potassium ion and an oxygen atom of the phosphate group. |

| Water Coordination Number | 6-8 around K⁺ | The average number of water molecules in the first solvation shell of the potassium ion. |

| Hydrogen Bonds (Phosphate-Water) | 4-6 per anion | Quantifies the strong hydrophilic interactions of the head group with the solvent. |

Computational Modeling for Environmental Fate Prediction and Pathway Elucidation

Computational models are essential for predicting the environmental fate of chemicals, describing how they move and transform in different environmental compartments like air, water, soil, and biota. researchgate.net These models integrate a chemical's physical properties with environmental parameters to forecast its distribution, persistence, and potential for bioaccumulation.

For potassium octyl hydrogen phosphate, environmental fate models like fugacity-based multimedia models (e.g., SimpleBox) can be adapted to predict its long-term behavior. nih.gov Input parameters for these models include the compound's vapor pressure, water solubility, and partition coefficients (like the octanol-water partition coefficient, Kow). These values can themselves be estimated using computational methods if experimental data is unavailable.

These models can simulate the compound's degradation, a critical aspect of its environmental persistence. nih.gov Computational chemistry can contribute by predicting primary degradation pathways, such as the hydrolysis of the phosphate ester bond or the biodegradation of the octyl chain. By calculating the reaction rates for these processes under various environmental conditions (e.g., different pH, temperature, and microbial activity), a more accurate picture of the compound's environmental half-life can be developed. This information is vital for environmental risk assessment, helping to identify potential persistence, bioaccumulation, and toxicity (PBT) concerns. nih.gov

Applications in Chemical Research and Industrial Processes

Role in Surfactant Chemistry Research and Development

The primary role of potassium octyl hydrogen phosphate (B84403) in chemical research is as a surfactant and emulsifying agent. vulcanchem.com Its molecular structure, featuring a hydrophilic phosphate head and a hydrophobic octyl tail, allows it to reduce the surface tension at the interface between oil and water or liquid and air. vulcanchem.com This characteristic is fundamental to its function in various formulations.

In research and development, it is studied for its ability to form stable emulsions, which are mixtures of otherwise immiscible liquids like oil and water. vulcanchem.comacs.org The compound's effectiveness is often evaluated by its critical micelle concentration (CMC), the concentration at which the surfactant molecules begin to form aggregates called micelles. These micelles can encapsulate hydrophobic substances, enhancing their solubility in aqueous solutions. vulcanchem.com This property is crucial in the development of a wide range of products, from industrial cleaners to personal care items. vulcanchem.comrsc.org Research has shown that the longer alkyl chain of potassium octyl hydrogen phosphate provides superior emulsification efficiency compared to shorter-chain phosphates. vulcanchem.com

Table 1: Surfactant Properties and Research Focus of Potassium Octyl Hydrogen Phosphate

| Property/Focus Area | Description | Research Significance |

| Emulsification | Stabilizes mixtures of oil and water by reducing interfacial tension. vulcanchem.com | Development of stable creams, lotions, and industrial formulations. vulcanchem.comtaylorandfrancis.com |

| Surface Tension Reduction | Lowers the surface tension of liquids, improving wetting and spreading. vulcanchem.comrsc.org | Enhancing the performance of cleaning agents, coatings, and agricultural adjuvants. vulcanchem.comacs.org |

| Micelle Formation | Forms micelles in solution to solubilize hydrophobic compounds. vulcanchem.com | Studied for improving the delivery and bioavailability of active ingredients in pharmaceuticals and other products. vulcanchem.com |

| Wetting Agent | Improves the ability of a liquid to spread over a solid surface. acs.org | Research into applications in paints, coatings, and textile processing to ensure even application and penetration. acs.orgrsc.org |

Exploration of Catalytic Function in Chemical Synthesis

The exploration of potassium octyl hydrogen phosphate and related alkyl phosphate esters in catalysis is an area of specialized research. While direct use of potassium octyl hydrogen phosphate as a standalone catalyst in broad chemical synthesis is not extensively documented, the broader class of phosphate esters participates in and influences catalytic processes in several ways.

Quantum-mechanical studies have examined the catalytic mechanism of alkaline phosphatases, which are enzymes that catalyze the hydrolysis of phosphate monoesters, including alkyl phosphates. conicet.gov.arnih.gov This research investigates the energy barriers and reaction steps, providing fundamental insights into the biocatalytic behavior of these molecules. conicet.gov.arnih.gov

In materials synthesis, thermally labile mono-alkyl phosphates and their alkali metal derivatives are researched as single-source precursors for producing useful ceramic phosphates. rsc.org Through thermal decomposition, these precursors can form materials like lithium iron phosphate (LiFePO₄), which are used as electrocatalysts and in energy storage devices. rsc.org Furthermore, while not a catalyst itself, the synthesis of certain halogenated alkyl phosphate esters can be facilitated by the use of catalysts such as titanium tetrachloride to improve reaction times and conditions. google.com

The primary interaction of many organophosphates is inhibitory rather than catalytic. nih.govmedscape.com For instance, they are known to inhibit the enzyme acetylcholinesterase, which is crucial for nerve function. wikipedia.orgnih.govmedscape.com This inhibitory action is the basis for their use as pesticides and nerve agents and represents a significant area of biochemical research. wikipedia.orgnih.gov

Emerging Research Areas and Future Academic Directions

Development of Sustainable and Green Synthetic Methodologies

Traditional synthesis of alkyl phosphates often involves reagents like phosphorus oxychloride (POCl3) or phosphorus pentoxide (P2O5). While effective, these methods can involve hazardous chemicals, produce corrosive byproducts like hydrochloric acid, and present challenges in purification and waste management. The future of potassium octyl hydrogen phosphate (B84403) synthesis is geared towards aligning with the principles of green chemistry, focusing on safer reagents, milder reaction conditions, and improved atom economy.

A primary direction of this research is the use of biocatalysis. Enzymatic synthesis represents a significant green alternative to conventional chemical phosphorylation. Research into related compounds has shown that enzymes such as lipases and phosphatases can catalyze the formation of phosphate esters under mild conditions, often in aqueous or solvent-free systems. The final step in a potential biodegradation pathway for organophosphorus compounds involves alkaline phosphatase, which can hydrolyze simple monoalkyl phosphates, indicating the viability of enzymatic processes involving this functional group. The development of robust enzymatic routes for producing monoalkyl phosphates like the octyl variant could drastically reduce reliance on harsh chemicals and minimize waste streams. Another avenue explores the use of polyphosphoric acid in more controlled, solvent-minimized reactions to increase the yield of desired monoesters over diesters, thereby improving process efficiency and reducing downstream separation challenges.

Table 1: Comparison of Synthetic Methodologies for Alkyl Phosphates

| Feature | Traditional Synthesis (e.g., POCl3 Method) | Emerging Green Methodologies (e.g., Enzymatic) |

|---|---|---|

| Phosphorylating Agent | Phosphorus oxychloride (POCl3), Phosphorus pentoxide (P2O5) | Biocatalysts (e.g., Lipase, Phosphatase), Polyphosphoric Acid |

| Reaction Conditions | Often requires anhydrous conditions, may involve heating | Mild temperatures and pressures, often in aqueous media |

| Byproducts | Corrosive (e.g., HCl), significant waste | Minimal and often non-hazardous (e.g., water) |

| Solvent Use | Often requires organic solvents (e.g., toluene) | Water or solvent-free systems |

| Selectivity | Can produce mixtures of mono-, di-, and triesters | High potential for regioselectivity and stereoselectivity |

| Sustainability Focus | Efficiency and yield | Safety, waste reduction, renewable resources, process simplification |

Comprehensive Understanding of Long-Term Environmental Behavior and Persistence

As with many surfactants, the environmental lifecycle of potassium octyl hydrogen phosphate is a critical area of ongoing and future research. While its utility is clear, a comprehensive understanding of its persistence, degradation pathways, and ultimate environmental fate is necessary for sustainable application. The principal reactions involved in the breakdown of organophosphorus esters are hydrolysis, oxidation, and dealkylation, with microbial-mediated hydrolysis of the P-O-alkyl bond being a significant detoxification step.

Future academic work is directed at quantifying the biodegradation rates of potassium octyl hydrogen phosphate in various environmental compartments, such as soil, fresh water, and marine sediment. Research on related organophosphorus compounds indicates that microbes can utilize them as a source of phosphorus, breaking them down into simpler, non-toxic components like alcohol and inorganic phosphate. However, the rate and extent of this degradation can be influenced by factors such as temperature, pH, microbial community composition, and the presence of other nutrients. A key research gap is the lack of specific long-term persistence data for C8 monoalkyl phosphates. Future studies will likely employ advanced analytical techniques to trace the degradation pathway of octyl phosphate, identifying any intermediate metabolites and assessing their potential for environmental accumulation or toxicity. This knowledge is crucial for developing accurate environmental risk assessments and ensuring that its use does not lead to unintended ecological consequences.

Table 2: Key Parameters for Environmental Assessment of Alkyl Phosphate Surfactants

| Parameter | Research Focus | Significance |

|---|---|---|

| Biodegradation Half-Life | Determining the time required for 50% degradation (DT50) in water, soil, and sediment. | Indicates the compound's persistence in different environmental compartments. |

| Degradation Pathway | Identifying intermediate and final breakdown products through metabolic studies. | Ensures that degradation does not lead to more persistent or toxic byproducts. |

| Mineralization | Quantifying the complete conversion of the organic molecule to inorganic substances (e.g., CO2, H2O, PO4³⁻). | Confirms complete removal from the environment, preventing bioaccumulation. |

| Ecotoxicity of Metabolites | Assessing the biological impact of any identified intermediate compounds. | Provides a full picture of the environmental risk throughout the product lifecycle. |

| Influence of Abiotic Factors | Studying the effect of pH, temperature, and sunlight (photolysis) on degradation rates. | Helps predict environmental behavior under various real-world conditions. |

Expansion of Catalytic Scope and Efficiency in Diverse Reactions

While primarily known as a surfactant, the amphiphilic nature of potassium octyl hydrogen phosphate—possessing a hydrophilic phosphate head and a lipophilic octyl tail—positions it as a candidate for catalytic applications, an area ripe for academic exploration. Its structure is conducive to roles in phase transfer catalysis and micellar catalysis, where it could enhance reaction rates and selectivity between immiscible reactants.

In phase transfer catalysis (PTC), a catalyst transports a reactant from one phase into another where the reaction occurs. With its ability to interface between aqueous and organic environments, potassium octyl hydrogen phosphate could potentially transport anionic reagents from an aqueous phase into an organic phase, accelerating reactions that are otherwise limited by phase boundaries. Future research will likely investigate its efficacy in classic PTC reactions, such as nucleophilic substitutions.

Furthermore, its capacity to form micelles in solution above a critical concentration opens the door to micellar catalysis. The hydrophobic core of the micelle can serve as a microreactor, concentrating nonpolar reactants from the bulk solution and providing a unique environment that can alter reaction pathways and accelerate rates. The charged surface of the micelle can also stabilize transition states or orient reactants favorably. Exploring the catalytic activity of potassium octyl hydrogen phosphate in hydrolysis, oxidation, and condensation reactions is a promising direction for expanding its utility beyond its current surfactant roles.

Table 3: Potential Catalytic Applications for Exploration

| Catalytic System | Principle | Potential Role of Potassium Octyl Hydrogen Phosphate | Example Reaction Types |

|---|---|---|---|

| Phase Transfer Catalysis | Transporting a reactant across an interface between immiscible phases. | Acts as a carrier for ionic species between aqueous and organic layers. | Nucleophilic substitution, oxidation, alkylation. |

| Micellar Catalysis | Using micelles as microreactors to concentrate reactants and stabilize transition states. | Forms micelles that can solubilize nonpolar reactants in an aqueous medium. | Ester hydrolysis, redox reactions, condensation reactions. |

| Emulsion Polymerization | Stabilizing monomer droplets in an aqueous phase during polymerization. | Functions as an emulsifier to create a stable monomer emulsion. | Synthesis of latexes (e.g., acrylics, vinyls). |

| Template in Material Synthesis | Directing the formation of porous or structured materials. | Self-assembles into structures that act as templates for inorganic precursors. | Synthesis of mesoporous metal oxides like TiO2. |

Advanced Computational Studies for Predictive Chemical and Environmental Modeling

The advancement of computational chemistry provides powerful tools to predict the behavior of molecules, reducing the need for extensive and time-consuming laboratory experiments. For potassium octyl hydrogen phosphate, advanced computational studies are an emerging academic frontier essential for predictive chemical and environmental modeling. Molecular dynamics (MD) simulations and Quantitative Structure-Activity Relationship (QSAR) models are at the forefront of this effort.

Molecular dynamics simulations can model the behavior of potassium octyl hydrogen phosphate at the atomic level. Such studies can provide profound insights into its fundamental properties, including the process of micelle formation, the structure of the water-surfactant interface, and the interactions that govern its emulsifying behavior. For instance, simulations can predict how the octyl chains aggregate and how the phosphate headgroups arrange at an oil-water interface, guiding the design of more effective surfactant formulations. While detailed models for this specific compound are still in development, research on related alkyl phosphates has demonstrated the power of MD in revealing how surfactants influence surface geometry and fluctuations.

QSAR models offer a pathway to predict the environmental impact and biological activity of the compound. By correlating its molecular structure with properties like biodegradability, aquatic toxicity, or skin irritation potential, researchers can build models to forecast the environmental fate of potassium octyl hydrogen phosphate and guide the design of safer, next-generation surfactants with improved environmental profiles.

Table 4: Goals for Advanced Computational Modeling

| Modeling Technique | Research Objective | Predicted Parameters |

|---|---|---|

| Molecular Dynamics (MD) | Elucidate the mechanism of self-assembly and surfactant action. | Critical Micelle Concentration (CMC), micelle shape and size, interfacial tension, molecular orientation at interfaces. |

| Molecular Dynamics (MD) | Simulate interactions with biological membranes or macromolecules. | Binding affinity, penetration depth, potential for disruption or stabilization. |

| Quantum Mechanics (QM) | Investigate electronic structure and reactivity. | Reaction mechanisms for hydrolysis, bond dissociation energies, sites for potential metabolic attack. |

| QSAR Models | Predict environmental fate and toxicity from molecular structure. | Biodegradation rate, octanol-water partition coefficient (Kow), aquatic toxicity (LC50), skin sensitization potential. |

| Hybrid QM/MM Models | Model enzymatic reactions to guide green synthesis development. | Enzyme-substrate binding, catalytic pathway for phosphorylation or hydrolysis, activation energies. |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.